6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Systematic Nomenclature and Molecular Formula Analysis

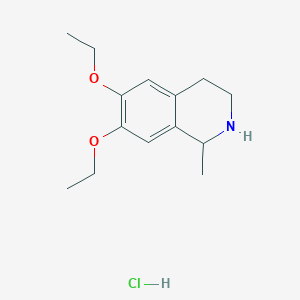

The compound 6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is systematically named according to IUPAC guidelines as 1-methyl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium chloride . Its molecular formula is C₁₄H₂₂ClNO₂ , with a molecular weight of 271.79 g/mol .

The structural backbone consists of a tetrahydroisoquinoline core, where:

- A methyl group (-CH₃) is attached to the nitrogen atom at position 1.

- Ethoxy groups (-OCH₂CH₃) occupy positions 6 and 7 on the aromatic ring.

- The hydrochloride salt forms via protonation of the tertiary nitrogen, yielding a quaternary ammonium cation paired with a chloride counterion .

Key identifiers :

| Property | Value | Source |

|---|---|---|

| SMILES | CCOC1=CC2=C(C=C1OCC)C(C)NCC2.Cl |

|

| InChIKey | ULIDVNJZYYFJPF-UHFFFAOYNA-N |

|

| CAS Registry Number | 63937-90-6 |

Crystallographic and Stereochemical Features

X-ray crystallographic studies of related tetrahydroisoquinoline derivatives reveal critical structural insights:

- Space group and unit cell parameters :

- Analogous compounds crystallize in monoclinic systems (e.g., P2₁/c) with unit cell dimensions approximating a = 16.13 Å, b = 12.37 Å, c = 7.47 Å, and β = 100.19° .

- The chloride ion participates in hydrogen bonding with the protonated nitrogen, stabilizing the crystal lattice via N–H···Cl interactions .

Comparative Structural Analysis with Tetrahydroisoquinoline Derivatives

Table 1: Structural comparison with key derivatives

Structural trends :

- Ethoxy vs. methoxy : Ethoxy groups increase steric bulk and lipophilicity compared to methoxy, altering solubility and crystallinity .

- N-methylation : Quaternization of the nitrogen (as in the hydrochloride salt) enhances stability but reduces membrane permeability compared to non-ionic analogs .

- Aromatic substitution : Electron-donating ethoxy groups at C6/C7 increase electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions .

Crystallographic contrast :

- Unlike non-methylated analogs (e.g., 6,7-diethoxy-THIQ), the N-methyl group in this compound disrupts symmetrical packing, leading to lower melting points (e.g., 476 K vs. 503 K for non-methylated derivatives) .

Propiedades

IUPAC Name |

6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDVNJZYYFJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)C)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704830 | |

| Record name | 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336185-27-4 | |

| Record name | 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary targets of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride It’s suggested that it may have an impact on the respiratory system.

Biochemical Pathways

The biochemical pathways affected by 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride It’s suggested that it may have a role in the synthesis of more complex isoquinolines and quinolizidines.

Result of Action

The molecular and cellular effects of the action of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride It’s suggested that it may have an impact on platelet aggregation and the inhibition of alpha-adrenoceptors.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride It’s suggested that air velocity falls rapidly with distance away from the opening of a simple extraction pipe.

Actividad Biológica

6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DHTIQ) is a synthetic compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered significant attention due to their diverse biological activities, including neuroprotective effects and potential applications in treating various neurodegenerative disorders. This article reviews the biological activity of DHTIQ, focusing on its mechanisms of action, structural-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHNO.ClH

- Molecular Weight : 271.8 g/mol

- CAS Number : 336185-27-4

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives, including DHTIQ, exhibit neuroprotective properties. A study highlighted the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The mechanism appears to involve the inhibition of mitochondrial dysfunction and apoptosis pathways that are often activated in neurodegenerative diseases such as Parkinson's disease .

Antimicrobial Activity

DHTIQ has also demonstrated antimicrobial properties. In vitro studies show that it can inhibit the activity of various pathogens by disrupting their metabolic processes. For instance, it was found to inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in certain bacteria .

Structure-Activity Relationship (SAR)

The biological activities of DHTIQ are closely related to its chemical structure. Modifications at the 6 and 7 positions of the isoquinoline ring significantly influence its pharmacological properties. For example:

- Diethoxy Substitution : Enhances solubility and bioavailability.

- Methyl Group at Position 1 : Contributes to neuroprotective effects by mimicking natural neurotransmitters.

The SAR studies suggest that specific functional groups are crucial for enhancing the compound's efficacy against neurodegenerative conditions .

Case Study 1: Neuroprotection in Animal Models

In a recent study involving MPTP-treated mice, DHTIQ was administered to evaluate its neuroprotective effects. The results showed a significant reduction in dopaminergic neuron loss compared to control groups. The levels of endogenous compounds such as TIQ and 1-MeTIQ were measured in brain tissues, illustrating the compound's potential to restore normal neurotransmitter levels .

| Sample Type | TIQ Level (ng/g) | 1-MeTIQ Level (ng/g) |

|---|---|---|

| Control Rat Brain | 6.74 ± 0.91 | 3.24 ± 0.63 |

| MPTP-Treated Mouse Brain | 4.83 ± 0.85 | 2.08 ± 0.32 |

Case Study 2: Antimicrobial Efficacy

A laboratory study tested DHTIQ against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound exhibited a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

Neuroprotective Effects

THIQ derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that compounds within this class can act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition may enhance dopaminergic signaling in the brain, offering potential therapeutic benefits for Parkinson's patients .

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against various pathogens. For instance, certain synthesized analogs have shown efficacy in inhibiting the activity of influenza virus polymerase, suggesting that they could be developed into antiviral agents . The structural modifications in THIQ compounds can lead to enhanced binding affinity and selectivity towards viral targets.

Antimicrobial Properties

THIQ compounds have also been evaluated for their antimicrobial activities. They exhibit inhibitory effects against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of THIQ derivatives is crucial for optimizing their pharmacological properties. Key findings include:

- Functional Group Modifications : Alterations in the ethoxy groups at positions 6 and 7 have been shown to significantly affect biological activity. For example, diethoxy substitutions enhance solubility and bioavailability compared to mono-substituted analogs .

- Stereochemistry : The chirality of THIQ compounds plays a vital role in their biological activity. Enantiomers may exhibit different potencies and side effects, necessitating careful consideration during drug design .

Synthetic Strategies

The synthesis of 6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various methods:

- Bischler-Nepieralski Reaction : This classical method has been employed to construct the tetrahydroisoquinoline framework efficiently. Recent advancements have optimized reaction conditions to improve yields and reduce by-products .

- Chemoenzymatic Approaches : These strategies utilize enzymes for specific transformations, allowing for the selective formation of desired stereoisomers with high yields .

Case Studies

Several studies illustrate the applications and effectiveness of THIQ derivatives:

-

Case Study 1: Parkinson's Disease Treatment

A study demonstrated that a specific THIQ analog significantly improved motor function in animal models of Parkinson's disease by enhancing dopaminergic transmission . This highlights the potential for developing new treatments based on THIQ scaffolds. -

Case Study 2: Antiviral Efficacy

In vitro assays showed that THIQ derivatives inhibited influenza virus replication by targeting viral polymerase activity. These findings support further investigation into their use as antiviral agents .

Data Table: Summary of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | COMT inhibition | Enhances dopaminergic signaling |

| Antiviral | Inhibits viral polymerase | Effective against influenza virus |

| Antimicrobial | Disruption of cell wall synthesis | Active against antibiotic-resistant bacteria |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Tetrahydroisoquinoline Core

Key structural differences among analogs lie in substituent groups at positions 1, 2, 6, and 7 (Table 1). These modifications significantly impact solubility, receptor binding, and toxicity.

Table 1: Comparison of Tetrahydroisoquinoline Derivatives

Pharmacological Activity

- Catecholamine Uptake Inhibition: Diethoxy and dimethoxy derivatives exhibit competitive inhibition of dopamine/norepinephrine transporters, though diethoxy groups may enhance membrane permeability due to increased lipophilicity .

- Neurotoxicity : The 1-phenyl analog (3a) shows higher acute toxicity (LD₅₀ = 280 mg/kg) compared to 6,7-diethoxy-1-methyl-THIQ·HCl, likely due to aromatic ring interactions with neuronal ion channels . MPTP analogs (e.g., 1-methyl-4-phenyl-THPY) induce parkinsonism via selective nigrostriatal damage, highlighting the critical role of substituent positioning .

Q & A

Q. What are the recommended methods for synthesizing 6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. For example, a benzylidene intermediate (e.g., 6,7,3',4'-tetraethoxy derivatives) can be prepared via condensation of substituted benzaldehydes with tetrahydroisoquinoline precursors under acidic conditions, followed by reduction and quaternization with HCl . Purification is achieved using column chromatography (silica gel, eluent: dichloromethane/methanol gradient), with structural confirmation via H/C NMR and mass spectrometry .

Q. How should researchers handle stability and storage of this compound?

The compound is stable under inert atmospheres (argon/nitrogen) at 2–8°C in airtight containers. Avoid prolonged exposure to light, moisture, or oxidizers (e.g., peroxides), as decomposition may yield toxic gases (CO, NO, HCl) . Stability testing under accelerated conditions (40°C/75% RH for 6 months) is recommended for long-term storage protocols .

Q. What analytical techniques are critical for characterizing purity and structure?

- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% TFA in water), UV detection at 254 nm for quantifying impurities (<2%) .

- NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for diethoxy-substituted rings) and methylene groups in the tetrahydroisoquinoline backbone (δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peaks (e.g., [M+H] at m/z 296.2 for the free base) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

Byproduct formation (e.g., over-alkylated or dimerized species) can be mitigated using kinetic control strategies:

- Temperature modulation : Lower reaction temperatures (0–5°C) during benzylidene condensation reduce side reactions .

- Catalyst screening : Lewis acids like ZnCl improve regioselectivity in cyclization steps .

- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time, enabling rapid adjustments .

Q. What methodologies address discrepancies in solubility data across studies?

Reported solubility variations (e.g., in water vs. organic solvents) may arise from polymorphic forms or hydration states. To resolve:

- DSC/TGA : Determine polymorph transitions and hydrate/dehydrate stability .

- Solubility parameter modeling : Use Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility .

- Standardized protocols : Adopt OECD 105 guidelines for shake-flask solubility measurements under controlled pH and temperature .

Q. How can computational tools enhance experimental design for derivatives of this compound?

- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to prioritize synthetic routes .

- Molecular docking : Screen for bioactivity (e.g., monoamine oxidase inhibition) by simulating interactions with target proteins .

- QSPR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with physicochemical properties (logP, pKa) .

Q. What strategies validate analytical methods for detecting trace impurities?

- Forced degradation studies : Expose the compound to heat (80°C), acid (1M HCl), and peroxide (3% HO) to simulate degradation products .

- LC-MS/MS : Use MRM (multiple reaction monitoring) modes to quantify impurities at ppm levels, with deuterated analogs (e.g., D-dimethoxy derivatives) as internal standards .

- Validation parameters : Assess linearity (R > 0.995), LOQ (<0.1%), and precision (%RSD < 2%) per ICH Q2(R1) guidelines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data in structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping) causing signal splitting .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks unambiguously .

- Cross-validation : Compare data with structurally characterized analogs (e.g., 6,7-dimethoxy derivatives in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.